Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate
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Overview
Description
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate is a complex organic compound featuring an indole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is characterized by its unique combination of an indole moiety with sulfonamide and ester functionalities, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Sulfonamide Formation: The indole derivative is then reacted with sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the carbonyl group in the indole moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which is known to interact with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate involves its interaction with biological targets through the sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate: Unique due to its specific combination of functional groups.
Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Uniqueness
This compound stands out due to its complex structure, which combines the bioactivity of indole and sulfonamide groups with the versatility of an ester functionality. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-24-18-12-13-19(16-6-5-7-17(20(16)18)21(24)25)30(27,28)23-15-10-8-14(9-11-15)22(26)29-4-2/h5-13,23H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKRPTKOHUIYKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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